molecular formula C8H5BrF2 B12857622 2-Bromo-4,6-difluorostyrene

2-Bromo-4,6-difluorostyrene

Cat. No.: B12857622
M. Wt: 219.03 g/mol
InChI Key: GMYMLYJBUUJODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-difluorostyrene is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-difluorostyrene can be synthesized through several methods. One common approach involves the bromination and fluorination of styrene derivatives. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted styrene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

2-Bromo-4,6-difluorostyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluorostyrene involves its reactivity with various molecular targets. The presence of bromine and fluorine atoms enhances its electrophilic and nucleophilic properties, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the styrene backbone. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-2-ethenyl-3,5-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-6-7(9)3-5(10)4-8(6)11/h2-4H,1H2

InChI Key

GMYMLYJBUUJODV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.